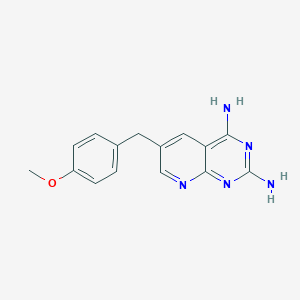
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied due to its potential therapeutic applications in cancer treatment.
作用机制
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- inhibits the activity of the FGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Inhibition of FGFR signaling by Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
生化和生理效应
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- a potential candidate for the treatment of diseases that are characterized by excessive angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
实验室实验的优点和局限性
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- also has some limitations. It is a potent inhibitor of the FGFR tyrosine kinase, but it may also inhibit other kinases at higher concentrations. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. One area of research is the identification of biomarkers that can predict the response of cancer cells to Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. This will help to identify patients who are most likely to benefit from treatment with Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. Another area of research is the development of new analogs of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- that have improved solubility and selectivity for the FGFR tyrosine kinase. Finally, the combination of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- with other cancer therapies, such as immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.
合成方法
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium borohydride to yield 2-(2-hydroxyethylamino)pyridine. This compound is then reacted with 2,4-dichloro-5-nitropyrimidine in the presence of potassium carbonate to yield 2-(2-hydroxyethylamino)-4,6-dichloro-5-nitropyrimidine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon in the presence of hydrogen gas and subsequent reaction with p-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to yield Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-.
科学研究应用
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
CAS 编号 |
17752-60-2 |
|---|---|
产品名称 |
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- |
分子式 |
C15H15N5O |
分子量 |
281.31 g/mol |
IUPAC 名称 |
6-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-21-11-4-2-9(3-5-11)6-10-7-12-13(16)19-15(17)20-14(12)18-8-10/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20) |
InChI 键 |
IREOUVDHASCDFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
其他 CAS 编号 |
17752-60-2 |
同义词 |
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



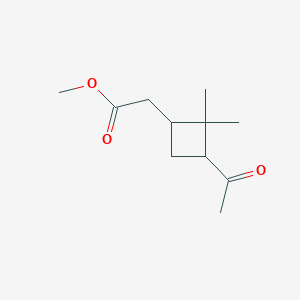
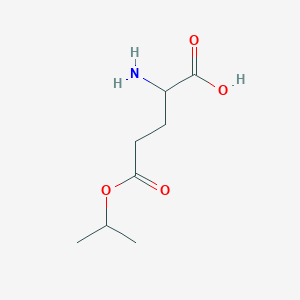

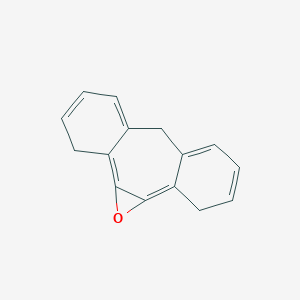
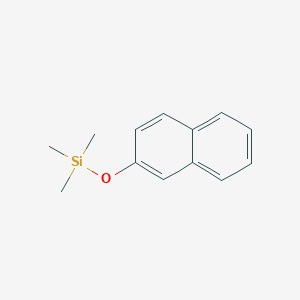
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
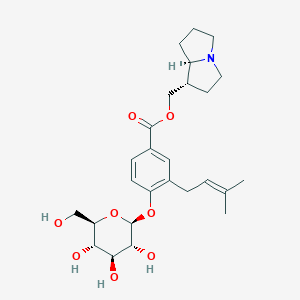
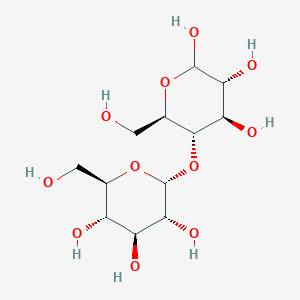
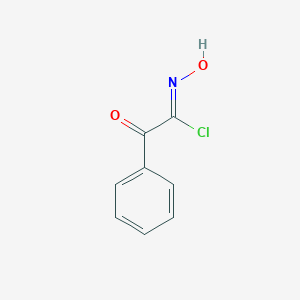
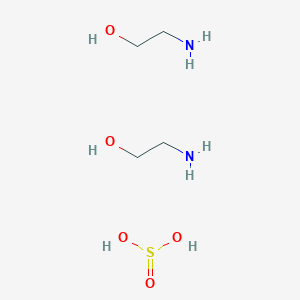
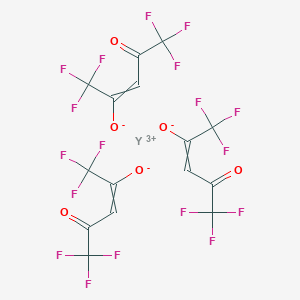
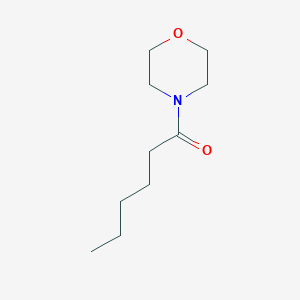
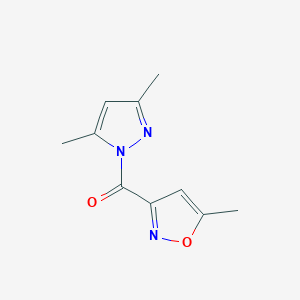
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)